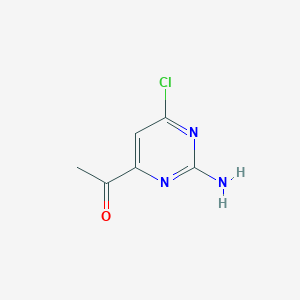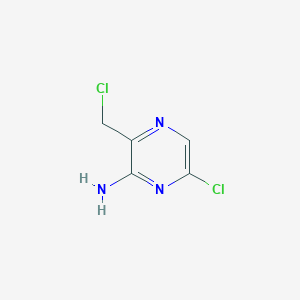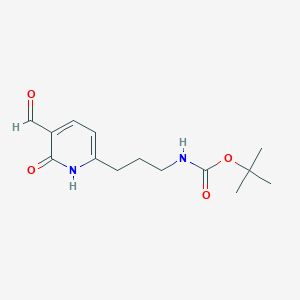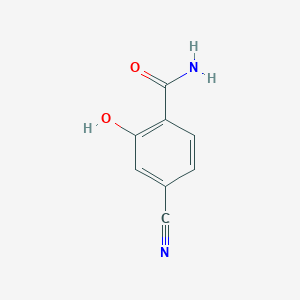
4-Cyano-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, along with an amide functional group (-CONH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxybenzamide typically involves the reaction of 4-cyano-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the Schotten-Baumann reaction, where 4-cyano-2-hydroxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit enzymes like thrombin, which plays a role in cancer cell proliferation and metastasis . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzamide: Lacks the cyano group and has different chemical reactivity and biological activity.
4-Cyano-3-hydroxybenzamide: Similar structure but with the hydroxyl group in a different position, leading to different chemical properties and reactivity.
Uniqueness
4-Cyano-2-hydroxybenzamide is unique due to the specific positioning of the cyano and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4-cyano-2-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(10)12)7(11)3-5/h1-3,11H,(H2,10,12) |
Clave InChI |
CDQFBIXRKUIACS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



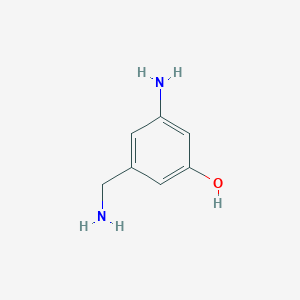


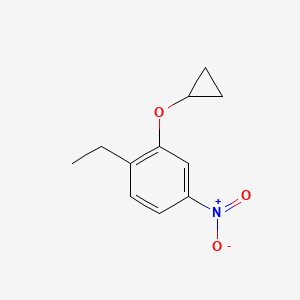
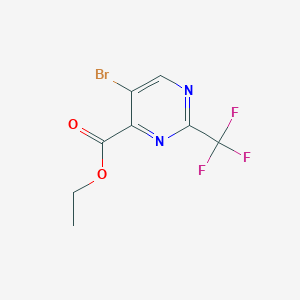
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)

